molecular formula C34H37NO2P2 B1660167 (2R,4R)-BPPM CAS No. 72598-03-9

(2R,4R)-BPPM

Cat. No.: B1660167
CAS No.: 72598-03-9
M. Wt: 553.6
InChI Key: AMZTWVMARTWHPA-LHXZUMEBSA-N
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Description

(2R,4R)-BPPM is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-BPPM typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Phosphine Groups: Diphenylphosphine groups are introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the pyrrolidine ring with butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-BPPM undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the phosphine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Metal catalysts such as palladium or platinum are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

(2R,4R)-BPPM has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4R)-BPPM involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric transformations. The molecular targets include various substrates that undergo enantioselective reactions, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-BPPM: Known for its high enantioselectivity and efficiency in catalytic reactions.

    ®-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of two diphenylphosphine groups, which enhance its ability to form stable chiral complexes with metal catalysts. This results in high enantioselectivity and efficiency in various catalytic reactions.

Properties

IUPAC Name

butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO2P2/c1-2-3-24-37-34(36)35-26-33(39(31-20-12-6-13-21-31)32-22-14-7-15-23-32)25-28(35)27-38(29-16-8-4-9-17-29)30-18-10-5-11-19-30/h4-23,28,33H,2-3,24-27H2,1H3/t28-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZTWVMARTWHPA-LHXZUMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703595
Record name Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72598-03-9
Record name Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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